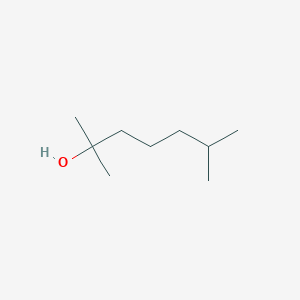

2,6-Dimethyl-2-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDVHRITTGWMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041424 | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Heptanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13254-34-7 | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-2-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/991142090Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,6-Dimethyl-2-heptanol (CAS No. 13254-34-7), a tertiary alcohol with applications in various chemical syntheses and as a fragrance component. The information is presented to support research, development, and quality control activities.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,6-dimethylheptan-2-ol[1] |

| CAS Number | 13254-34-7[2] |

| Molecular Formula | C₉H₂₀O[2] |

| Molecular Weight | 144.25 g/mol [2] |

| Synonyms | Dimetol, Freesiol, Lolitol |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Appearance | Clear, colorless liquid[3] |

| Odor | Floral, reminiscent of freesia |

| Boiling Point | 176.6 - 180 °C[4][5] |

| Melting Point | -10 °C[4][6] |

| Density | 0.81 - 0.814 g/cm³ at 20°C[3][4] |

| Refractive Index (n²⁰/D) | 1.424 - 1.428[3] |

| Flash Point | 63 °C (145.4 °F) - closed cup[7][8] |

| Vapor Pressure | 0.33 mmHg at 25°C[6] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether.[5][9] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for chemical characterization. The following are detailed methodologies for measuring the key physical constants of this compound.

Boiling Point Determination (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method provides an accurate measurement.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small amount of this compound (a few milliliters) is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid fills the capillary.

-

Heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

A sample of this compound is placed in a small tube and cooled in a cooling bath until it completely solidifies.

-

A small amount of the solidified sample is crushed into a fine powder.

-

The powdered solid is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in a melting point apparatus.[4]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4]

Density Measurement

Density is the mass per unit volume of a substance. It can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Water bath for temperature control

Procedure (using a pycnometer):

-

A clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is determined.

-

A specific volume of this compound is added to the graduated cylinder, and the volume is recorded precisely.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.[9]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to assess purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

This method is in accordance with standard procedures such as ASTM D1218.[3][12][13]

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of a compound.

Mass Spectrometry (MS)

In the mass spectrum of an alcohol, the molecular ion peak is often weak or absent, especially for tertiary alcohols.[14] The fragmentation of this compound is expected to be dominated by two main pathways:

-

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would lead to the loss of an isobutyl radical or a methyl radical, resulting in resonance-stabilized oxonium ions. The most prominent fragmentation is typically the one that expels the largest radical.[15]

-

Dehydration: This involves the loss of a water molecule (M-18), leading to the formation of an alkene radical cation.[16]

The PubChem entry for this compound lists the top three peaks in its GC-MS spectrum as m/z 59, 69, and 43.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by distinct absorptions corresponding to the O-H and C-O stretching vibrations.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding.[17][18]

-

C-O Stretch: A strong absorption band for a tertiary alcohol is typically observed in the range of 1100-1200 cm⁻¹.

-

C-H Stretch: Absorptions corresponding to sp³ C-H stretching will be present in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-OH Proton: The chemical shift of the hydroxyl proton is variable and can appear over a broad range. Its signal can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange.[18]

-

Alkyl Protons: The protons on the carbon atoms of the heptane (B126788) chain will exhibit complex splitting patterns in the upfield region of the spectrum. The protons on the carbons adjacent to the hydroxyl group will be deshielded and appear at a lower field compared to other alkyl protons.

¹³C NMR:

-

C-O Carbon: The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to have a chemical shift in the range of 65-90 ppm.

-

Alkyl Carbons: The other carbon atoms in the molecule will appear in the typical alkane region of the spectrum (approximately 10-50 ppm).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point, of a liquid sample.

Caption: A flowchart illustrating the key steps in the experimental determination of a liquid's boiling point.

References

- 1. This compound | C9H20O | CID 83268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. store.astm.org [store.astm.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. store.astm.org [store.astm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. GCMS Section 6.10 [people.whitman.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Chemical structure and IUPAC name of 2,6-Dimethyl-2-heptanol.

An In-depth Technical Guide to 2,6-Dimethyl-2-heptanol

Authored by: Gemini

Publication Date: December 20, 2025

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 13254-34-7), a tertiary alcohol with significant applications in the fragrance, flavor, and chemical synthesis industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis via the Grignard reaction, supported by workflow diagrams. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a consolidated technical resource on this compound.

Chemical Identity and Structure

This compound is a branched-chain aliphatic alcohol. Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl group substituents at positions 2 and 6, and a hydroxyl group at position 2.

-

Synonyms: Dimetol, Freesiol, Lolitol, 2,6-Dimethylheptan-2-ol[1]

Below is a diagram illustrating the key identifiers and structural representations of the molecule.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, application, and analysis. This data has been aggregated from various sources and is presented below for clarity.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [5][6] |

| Density | 0.814 - 0.822 g/cm³ at 20°C | [5][6] |

| Boiling Point | 178 - 180 °C at 760 mmHg | [5][7] |

| Melting Point | -10 °C | [7][8] |

| Flash Point | 63 - 69.97 °C | [7][8] |

| Water Solubility | Slightly soluble | [7][9] |

| Refractive Index | 1.424 - 1.428 at 20°C | [5] |

| logP | 3.0 | [9] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Reference(s) |

| Mass Spectrometry | GC-MS data available in NIST database | [1][10] |

| ¹³C NMR Spectroscopy | Spectral data available from SpectraBase | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [1][11] |

| Gas Chromatography | Kovats Retention Index: 1023 (non-polar column) | [1][12] |

Experimental Protocols: Synthesis

A documented method for the synthesis of this compound involves a two-step process starting with a Grignard reaction followed by catalytic hydrogenation.[13] This protocol is adapted from patent literature, which describes a robust method suitable for larger-scale production.

Synthesis via Grignard Reaction and Hydrogenation

Objective: To synthesize this compound from 2-Methyl-2-hepten-6-one.

Step 1: Preparation of Methyl Grignard Reagent and Reaction with Ketone

-

Initiator Preparation: Prepare an initiator of benzylmagnesium chloride or benzylmagnesium bromide. This is achieved by reacting benzyl (B1604629) chloride or benzyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[13]

-

Grignard Reagent Formation: Prepare the methyl Grignard reagent (methylmagnesium halide) using the prepared initiator.

-

Grignard Reaction: Slowly add 2-Methyl-2-hepten-6-one to the methyl Grignard reagent under controlled temperature conditions (20-60 °C).[13] The reaction time is typically controlled between 2 to 5 hours.

-

Work-up: After the addition is complete, allow the reaction to proceed for an additional hour. The reaction is then quenched by the addition of a dilute acid solution (e.g., HCl, H₂SO₄) to yield the crude intermediate product, 2,6-dimethyl-5-hepten-2-ol.[13]

Step 2: Catalytic Hydrogenation

-

Hydrogenation Setup: The crude 2,6-dimethyl-5-hepten-2-ol is subjected to catalytic hydrogenation.

-

Reaction: The intermediate is hydrogenated to saturate the double bond, yielding the final product, this compound.[13] The specific catalyst and reaction conditions (pressure, temperature) would be selected based on standard hydrogenation practices for alkenes.

-

Purification: The final product is purified, typically through distillation, to remove any unreacted starting materials, byproducts, and catalyst residues.

The workflow for this synthesis is visualized in the diagram below.

Applications and Relevance

This compound is primarily utilized in fields that leverage its unique organoleptic and solvent properties.

-

Fragrance and Flavor Industry: It is used as a component in fragrance formulations for consumer products, imparting a fresh, floral, and woody scent.[1][5][9] It also serves as a building block in the synthesis of other fragrance chemicals.[6]

-

Solvent Applications: Its branched structure and moderate volatility make it an effective solvent in various organic synthesis reactions.[5]

-

Cosmetic Formulations: The compound is incorporated into cosmetic products for its emollient properties, contributing to skin feel and moisture retention in creams and lotions.[5]

-

Chemical Intermediate: It acts as a precursor in the synthesis of other value-added chemicals, including those used in pharmaceuticals and agrochemicals.[5]

Safety and Handling

According to GHS classifications, this compound is known to cause skin and serious eye irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Store in a cool, well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. This compound | C9H20O | CID 83268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 3. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. What is this compound - Properties & Specifications [fr.polic-chemical.com]

- 7. 2,6-dimethyl heptanol [chembk.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound CAS#: 13254-34-7 [m.chemicalbook.com]

- 10. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 13. CN100516010C - Method for preparing this compound - Google Patents [patents.google.com]

Synthesis of 2,6-Dimethyl-2-heptanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dimethyl-2-heptanol, a tertiary alcohol, through the nucleophilic addition of an isopentyl Grignard reagent to acetone (B3395972). The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a cornerstone of modern organic synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data for this specific transformation.

Introduction

This compound is a valuable organic compound with applications in various chemical industries, including as a solvent and an intermediate in the synthesis of more complex molecules.[1] The Grignard reaction provides a straightforward and efficient route to this tertiary alcohol. The synthesis involves two primary stages: the formation of the Grignard reagent, isopentylmagnesium bromide, followed by its reaction with a ketone (acetone) and subsequent acidic workup.

The overall reaction scheme is as follows:

Step 1: Formation of Isopentylmagnesium Bromide

-

CH3(CH3)CHCH2CH2Br + Mg -> CH3(CH3)CHCH2CH2MgBr (in anhydrous ether)

Step 2: Reaction with Acetone and Acidic Workup

-

CH3(CH3)CHCH2CH2MgBr + (CH3)2CO -> CH3(CH3)CHCH2CH2C(OMgBr)(CH3)2

-

CH3(CH3)CHCH2CH2C(OMgBr)(CH3)2 + H3O+ -> CH3(CH3)CHCH2CH2C(OH)(CH3)2 + Mg(OH)Br

This guide will provide a representative, detailed experimental protocol adapted from analogous Grignard syntheses.

Experimental Protocol

The following protocol is a comprehensive guide for the synthesis of this compound. All glassware must be scrupulously dried in an oven overnight and assembled while hot to prevent the ingress of atmospheric moisture, which can quench the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Magnesium Turnings | Mg | 24.31 | 100 | 2.43 | - | - |

| Isopentyl Bromide | C₅H₁₁Br | 151.05 | 100 | 15.11 | 12.18 | 1.24 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 100 | 0.713 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 100 | 5.81 | 7.35 | 0.791 |

| 25% Aqueous NH₄Cl Solution | NH₄Cl | 53.49 | - | - | 100 | ~1.07 |

| Saturated Aqueous NaCl | NaCl | 58.44 | - | - | 25 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - | - |

Procedure

Part A: Preparation of Isopentylmagnesium Bromide

-

Place 2.43 g (100 mmol) of magnesium turnings into a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

-

In the dropping funnel, prepare a solution of 15.11 g (100 mmol) of isopentyl bromide in 50 mL of anhydrous diethyl ether.

-

Add approximately 10-15 mL of the isopentyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining isopentyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution of isopentylmagnesium bromide will be dark and cloudy.

Part B: Reaction with Acetone

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 5.81 g (100 mmol) of anhydrous acetone in 25 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acetone solution dropwise to the cooled and stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. A thick, white precipitate of the magnesium alkoxide will form.[2]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

Part C: Hydrolysis and Purification

-

In a separate beaker, prepare a solution of 25% aqueous ammonium (B1175870) chloride (100 mL) and cool it with crushed ice.

-

Slowly pour the reaction mixture into the cold ammonium chloride solution with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The layers should be separated. If a solid is present, more ammonium chloride solution or dilute HCl may be added to dissolve it.

-

Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Combine all the organic layers and wash them with 25 mL of saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the physical properties and expected analytical data for the final product.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molar Mass | 144.25 g/mol [3] |

| Appearance | Clear, colorless liquid[1] |

| Density | 0.814 g/mL[1] |

| Boiling Point | 178-180 °C (at 760 mmHg)[1] |

| 79-81 °C (at 10 mmHg)[4] | |

| Refractive Index (n20/D) | 1.424 - 1.428[1] |

| Purity (by GC) | >99% achievable with proper purification.[4] |

Expected Yield

| Parameter | Value | Notes |

| Theoretical Yield | 14.43 g | Based on 100 mmol of the limiting reagent. |

| Expected Yield | 40-60% | The actual yield can vary depending on the reaction conditions, purity of reagents, and efficiency of the purification process. Yields are often moderate for Grignard reactions. |

Visualizations

Grignard Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2,6-Dimethyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethyl-2-heptanol (CAS No: 13254-34-7), a tertiary alcohol with applications in various chemical industries. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | s | 6H | (CH₃)₂C-OH |

| ~0.85 | d | 6H | (CH₃)₂CH- |

| ~1.2-1.5 | m | 7H | -CH₂-CH₂-CH₂- and -CH(CH₃)₂ |

| ~1.6 | s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~70.5 | C | C2 (-C(CH₃)₂OH) |

| ~43.5 | CH₂ | C3 |

| ~39.5 | CH₂ | C5 |

| ~28.0 | CH | C6 |

| ~24.5 | CH₂ | C4 |

| ~29.5 | CH₃ | C1, C2-CH₃ |

| ~22.5 | CH₃ | C7, C6-CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | O-H stretch (alcohol) |

| ~2955 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1145 | Medium | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | Low | [M-H₂O]⁺ |

| 111 | Moderate | [M-H₂O-CH₃]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 59 | 100 | [(CH₃)₂COH]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Molecular Structure and Key Mass Fragments

The following diagram illustrates the structure of this compound and the proposed structures of its major fragments observed in mass spectrometry.

Caption: Structure of this compound and its major mass fragments.

General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Solubility of 2,6-Dimethyl-2-heptanol in different organic solvents.

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-2-heptanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a tertiary alcohol with applications as a solvent and intermediate in various chemical formulations.[1][2] The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require an understanding of its solubility for formulation and process design.

Understanding the Solubility Profile of this compound

This compound (C9H20O) is a branched-chain tertiary alcohol. Its molecular structure, featuring a hydroxyl (-OH) group and a significant nonpolar hydrocarbon component, dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding, which allows for some interaction with polar solvents. However, the large, nonpolar alkyl chain dominates its overall properties, making it more soluble in nonpolar organic solvents. This "like dissolves like" principle is fundamental to predicting its behavior in different solvent systems.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in water and a range of common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar, Protic | Slightly Soluble | The polar hydroxyl group allows for limited hydrogen bonding with water, but the large nonpolar C9 hydrocarbon chain significantly limits miscibility. |

| Ethanol (B145695) | Polar, Protic | Soluble / Miscible | As a C2 alcohol, ethanol has both polar and nonpolar character and is expected to be a good solvent for another alcohol. |

| Acetone | Polar, Aprotic | Soluble / Miscible | Acetone's polarity allows it to interact with the hydroxyl group, and its organic nature makes it compatible with the alkyl chain. |

| Toluene (B28343) | Nonpolar, Aromatic | Soluble / Miscible | The nonpolar nature of toluene is highly compatible with the long hydrocarbon chain of this compound. |

| Hexane (B92381) | Nonpolar, Aliphatic | Soluble / Miscible | As a nonpolar hydrocarbon, hexane is an excellent solvent for other nonpolar compounds like the alkyl portion of this compound. |

| Diethyl Ether | Slightly Polar | Soluble / Miscible | Diethyl ether is a common organic solvent that effectively dissolves many alcohols due to its ability to act as a hydrogen bond acceptor. |

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of a liquid analyte like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility.[3][4][5][6]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a specific organic solvent at a constant temperature to form a saturated solution.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Calibrated pipettes and syringes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

Procedure:

-

Preparation: Add an excess amount of this compound (the solute) to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the alcohol is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved alcohol no longer changes over time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved phase to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter that is compatible with the solvent to remove any suspended microdroplets of the undissolved alcohol.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Dispense the filtered saturated solution into the pre-weighed dish and record the total mass.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. A gentle stream of nitrogen or air can facilitate this process. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has evaporated, place the dish containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point until a constant mass is achieved. .

-

-

Calculation:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

-

Solubility is typically expressed as g/100 g of solvent or g/100 mL of solvent.

-

Spectroscopic Method (UV-Vis or other)

This method is suitable if this compound has a chromophore or can be derivatized to have one. If it does not absorb UV-Vis light, other spectroscopic techniques like Gas Chromatography (GC) after calibration would be more appropriate. Assuming a suitable spectroscopic handle, the procedure is as follows.[7][8][9]

Objective: To determine the concentration of this compound in a saturated solution using its spectroscopic absorbance.

Apparatus:

-

Spectrophotometer (e.g., UV-Vis)

-

Thermostatically controlled shaker

-

Sealed vials

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Measure the absorbance of each standard at a predetermined wavelength (λmax) where the compound absorbs maximally.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Sample Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Sample Extraction and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant and filter it as described previously.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.

-

Calculation:

-

Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What is this compound - Properties & Specifications [fr.polic-chemical.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

Natural Occurrence of 2,6-Dimethyl-2-heptanol Undocumented in Scientific Literature

Comprehensive searches of scientific databases and chemical reference materials have found no evidence of 2,6-Dimethyl-2-heptanol occurring as a natural product. This compound, a branched-chain saturated alcohol, is recognized for its use in the fragrance and cosmetics industries, but its origins are consistently reported as synthetic.

Multiple chemical suppliers and fragrance industry resources explicitly state that this compound has not yet been found in nature[1]. It is described as a colorless liquid with a delicate, floral scent reminiscent of freesias, and it is synthesized for use in perfume compositions[1]. The compound is valued in various industries as a solvent, chemical intermediate, and additive in formulations for coatings, adhesives, and personal care products due to its pleasant odor, stability, and solubility[2].

While its isomer, 2,6-dimethyl-4-heptanol, has been noted in wine, there is no such documentation for this compound[3]. The compound is well-characterized, with its chemical and physical properties, such as its molecular weight, boiling point, and spectral data, readily available in chemical databases like PubChem and the NIST WebBook[4][5]. Toxicological and dermatological reviews have been conducted on this compound in the context of its use as a fragrance ingredient[6].

The synthesis of this compound is typically achieved through a Grignard reaction involving 6-methyl-5-hepten-2-one (B42903) and methylmagnesium chloride, followed by hydrogenation[1][7].

Given the absence of any reports on its natural occurrence, a technical guide on its natural sources, including quantitative data, experimental protocols for isolation from natural matrices, and associated biological signaling pathways, cannot be compiled. The available scientific information exclusively points to its identity as a synthetic chemical.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-dimethyl-4-heptanol, 108-82-7 [thegoodscentscompany.com]

- 4. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 5. This compound | C9H20O | CID 83268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Toxicological Profile and Safety Data for 2,6-Dimethyl-2-heptanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptanol (CAS No. 13254-34-7) is a branched-chain saturated alcohol used as a fragrance ingredient in various consumer products. A thorough understanding of its toxicological profile and safety is crucial for risk assessment and ensuring its safe use. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on its acute toxicity, irritation potential, genotoxicity, and skin sensitization. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dimetol, 2,6-Dimethylheptan-2-ol |

| CAS Number | 13254-34-7 |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| Physical State | Liquid |

Toxicological Data Summary

The toxicological data for this compound has been compiled from various sources, including safety data sheets and assessments by the Research Institute for Fragrance Materials (RIFM). The following tables summarize the key quantitative findings.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 6800 mg/kg | [RIFM Safety Assessment] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [RIFM Safety Assessment] |

Skin and Eye Irritation

| Endpoint | Species | Method | Result | Reference |

| Skin Irritation | Rabbit | Draize Test (OECD 404) | Severe Irritant | [RIFM Safety Assessment] |

| Eye Irritation | Rabbit | Draize Test (OECD 405) | Severe Irritant | [RIFM Safety Assessment] |

Genotoxicity

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative | [RIFM Safety Assessment] |

Skin Sensitization

| Assay | Species | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | No-Observed-Adverse-Effect-Level (NOAEL) of 25% | [RIFM Safety Assessment] |

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity of this compound was assessed in rats. The study aimed to determine the median lethal dose (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of the tested animals.

Methodology:

-

Test Animals: Healthy, young adult albino rats were used.

-

Housing and Acclimation: Animals were housed in standard laboratory conditions and acclimated for at least 5 days before the study.

-

Dose Administration: The test substance was administered orally by gavage in a single dose.

-

Observation Period: Animals were observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoints: The primary endpoint was mortality. Clinical observations included changes in skin, fur, eyes, and behavior. Body weight was recorded at the start and end of the study.

-

Pathology: A gross necropsy was performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

The skin irritation potential of this compound was evaluated in albino rabbits. The Draize test for dermal irritation assesses the potential of a substance to cause reversible inflammatory changes in the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits with intact skin were used.

-

Test Site Preparation: The fur on the dorsal area of the trunk was clipped 24 hours before the test.

-

Application: A 0.5 mL dose of the test substance was applied to a small area of the skin and covered with a gauze patch.

-

Exposure: The patch was left in place for 4 hours.

-

Observation: After patch removal, the skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Scoring: The reactions were scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

The eye irritation potential of this compound was determined in albino rabbits. The Draize test for eye irritation evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology:

-

Test Animals: Healthy, adult albino rabbits were used.

-

Application: A 0.1 mL dose of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

-

Observation: The eyes were examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular reactions were scored according to a standardized scale.

Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

The mutagenic potential of this compound was assessed using the Ames test. This in vitro assay uses several strains of Salmonella typhimurium to detect gene mutations.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium were used.

-

Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: The bacterial strains were exposed to various concentrations of the test substance.

-

Incubation: The treated plates were incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Toxicokinetics and Metabolism

Branched-chain saturated alcohols, such as this compound, are expected to be absorbed through the skin, gastrointestinal tract, and respiratory tract. Once absorbed, they are likely to undergo metabolism primarily in the liver. The metabolic pathway is anticipated to involve oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, which can then be further metabolized or excreted.

Safety Assessment and Conclusion

The available toxicological data indicate that this compound has low acute toxicity via the oral and dermal routes. However, it is classified as a severe skin and eye irritant. It is not considered to be mutagenic based on the results of the Ames test. The No-Observed-Adverse-Effect-Level (NOAEL) for skin sensitization has been established at a concentration of 25%.

This safety profile suggests that while this compound is of low concern for systemic toxicity and genotoxicity, appropriate handling procedures and personal protective equipment should be used to avoid direct contact with the skin and eyes. For its use in consumer products, a thorough risk assessment considering the concentration of use and exposure scenarios is essential to ensure consumer safety.

An In-Depth Technical Guide to the Isomeric Forms and Stereochemistry of 2,6-Dimethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-2-heptanol, a tertiary alcohol with applications in the fragrance and chemical industries, possesses a single chiral center, giving rise to a pair of enantiomers. This technical guide provides a comprehensive overview of the isomeric forms and stereochemistry of this compound. It details the structural features leading to its chirality, summarizes its physicochemical and spectroscopic properties, and outlines established methodologies for the synthesis of the racemate. While specific experimental data for the individual enantiomers, such as optical rotation, are not widely available in the current literature, this guide presents generalized experimental protocols for chiral separation and discusses potential strategies for enantioselective synthesis based on established methods for structurally analogous chiral alcohols.

Introduction

This compound is a saturated tertiary alcohol. Its molecular structure contains a single stereocenter, rendering it a chiral molecule that exists as two non-superimposable mirror images, or enantiomers. The differential interaction of enantiomers with other chiral molecules, such as biological receptors, is a cornerstone of pharmacology and drug development. Therefore, a thorough understanding of the stereochemistry of this compound, along with methods for the separation and synthesis of its individual enantiomers, is of significant scientific and industrial importance.

Isomeric Forms and Stereochemistry

The chirality of this compound originates from the carbon atom at the 6th position (C6). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an isobutyl group, and the 2-methyl-2-hydroxypropyl group. Consequently, C6 is a chiral center, leading to the existence of two enantiomeric forms: (R)-2,6-Dimethyl-2-heptanol and (S)-2,6-Dimethyl-2-heptanol. The carbon atom at the 2nd position is a tertiary carbon bearing the hydroxyl group but is not a chiral center as it is bonded to two identical methyl groups.

Below is a diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Spectroscopic Data for Racemic this compound

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| CAS Number | 13254-34-7 |

| Appearance | Colorless liquid |

| Boiling Point | 178-180 °C |

| Density | 0.814 g/mL at 25 °C |

| Refractive Index | 1.424 - 1.428 at 20 °C |

| IR Spectroscopy (cm⁻¹) | Characteristic broad O-H stretch (~3300-3600), C-O stretch (~1050-1260) |

| ¹³C NMR Spectroscopy | Signals typically observed in the regions for aliphatic carbons and the carbon bearing the hydroxyl group (~65-75 ppm). |

| Mass Spectrometry | Key fragments can be observed corresponding to alpha-cleavage and dehydration. |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves a Grignard reaction followed by hydrogenation.

Reaction Scheme:

-

Grignard Reaction: 6-Methyl-5-hepten-2-one reacts with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, 2,6-Dimethyl-5-hepten-2-ol.

-

Hydrogenation: The resulting unsaturated alcohol is then hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C), to reduce the carbon-carbon double bond and yield this compound.

Detailed Methodology:

-

Preparation of Methyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Grignard Addition: The solution of 6-Methyl-5-hepten-2-one in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature for a specified period to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Hydrogenation: The crude 2,6-Dimethyl-5-hepten-2-ol is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and transferred to a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Chiral Separation of Enantiomers (Generalized Protocol)

As specific protocols for this compound are scarce, the following are generalized methods based on the successful separation of similar aliphatic alcohols. Method development and optimization will be necessary.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.

Methodology:

-

Column: A capillary column coated with a chiral stationary phase (CSP) is required. For aliphatic alcohols, cyclodextrin-based CSPs are often effective. Examples include columns with derivatized β- or γ-cyclodextrins (e.g., Chirasil-DEX CB).

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Temperature Program: An optimized temperature gradient is crucial for achieving separation. A typical program might start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a controlled rate.

-

Sample Preparation: The sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection. Derivatization to a more volatile ester or urethane (B1682113) may improve separation in some cases.

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for enantiomeric separation.

Methodology:

-

Column: A column packed with a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica (B1680970) support) are widely applicable.

-

Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. For normal-phase chromatography, mixtures of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) are common. For reversed-phase chromatography, mixtures of water/buffer and acetonitrile (B52724) or methanol (B129727) are used.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

-

Detection: A UV detector is often used, although this compound lacks a strong chromophore, which may necessitate derivatization with a UV-active tag or the use of a refractive index (RI) or mass spectrometric (MS) detector.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

The following diagram outlines a general workflow for the chiral separation and analysis of this compound.

Enantioselective Synthesis (Conceptual Approaches)

The development of a stereospecific synthesis for a single enantiomer of this compound would likely involve one of the following strategies:

-

Asymmetric Grignard Addition: The use of a chiral ligand to modify the Grignard reagent or the substrate could induce facial selectivity during the addition to a prochiral ketone precursor.

-

Kinetic Resolution: A racemic mixture of this compound could be subjected to an enzymatic or chemical reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are often employed for the kinetic resolution of alcohols via enantioselective acylation.

-

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor that contains the required stereocenter.

Conclusion

This compound is a chiral molecule with a single stereocenter at the C6 position, leading to the existence of (R)- and (S)-enantiomers. While the synthesis and basic spectroscopic properties of the racemic mixture are established, there is a notable lack of published data concerning the specific properties and experimental protocols for the individual enantiomers. This guide has provided a comprehensive overview of the known information and has outlined generalized yet detailed methodologies for chiral separation and potential strategies for enantioselective synthesis. Further research is warranted to isolate the enantiomers, characterize their specific properties such as optical rotation, and develop robust, validated analytical methods for their quantification. Such advancements will be crucial for any future applications in fields where stereochemistry plays a critical role, including pharmaceuticals and advanced materials.

A Technical Guide to the Key Chemical Reactions of 2,6-Dimethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the core chemical reactions involving 2,6-dimethyl-2-heptanol. This tertiary alcohol is a valuable intermediate in organic synthesis, finding applications in the fragrance industry and as a building block for more complex molecules. Understanding its reactivity is crucial for its effective utilization in research and development. This guide details the synthesis of this compound and explores its characteristic reactions, including dehydration, oxidation, and esterification, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary route for the synthesis of this compound is a two-step process involving a Grignard reaction followed by catalytic hydrogenation.[1]

Step 1: Grignard Reaction of 6-Methyl-5-hepten-2-one (B42903)

The synthesis commences with the reaction of 6-methyl-5-hepten-2-one with a methylmagnesium halide (typically methylmagnesium chloride or bromide) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This nucleophilic addition of the Grignard reagent to the ketone functionality yields the intermediate unsaturated alcohol, 2,6-dimethyl-5-hepten-2-ol.

Experimental Protocol: Grignard Reaction

-

Reaction Setup: A dry, four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a nitrogen inlet is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).

-

Initiation: A small amount of an initiator, such as benzyl (B1604629) magnesium chloride or benzyl magnesium bromide, is added to the magnesium suspension to activate the reaction.

-

Grignard Reagent Formation: Methyl chloride, methyl bromide, or methyl iodide is then slowly added to the mixture to form the methylmagnesium halide Grignard reagent. The reaction is monitored by the disappearance of the magnesium turnings.

-

Reaction with Ketone: A solution of 6-methyl-5-hepten-2-one in THF is added dropwise to the prepared Grignard reagent at a controlled temperature, typically between 20-60°C. The addition is carried out over a period of 2-5 hours.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a dilute acid, such as 20% acetic acid. The organic layer is separated, washed until neutral, and the solvent is removed to yield the crude 2,6-dimethyl-5-hepten-2-ol.

Step 2: Catalytic Hydrogenation

The unsaturated intermediate, 2,6-dimethyl-5-hepten-2-ol, is subsequently hydrogenated to yield the saturated target molecule, this compound. This step involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbon-carbon double bond.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst: The crude 2,6-dimethyl-5-hepten-2-ol is dissolved in a suitable solvent. A catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is typically carried out at a specific pressure and temperature until the uptake of hydrogen ceases.

-

Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting this compound can be purified by distillation.

Quantitative Data: Synthesis

| Step | Reactants | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 6-Methyl-5-hepten-2-one, Methylmagnesium chloride | 2,6-Dimethyl-5-hepten-2-ol | - | THF | 20-60 | 2-5 | 95 (conversion) |

| 2 | 2,6-Dimethyl-5-hepten-2-ol, H₂ | This compound | Pd/C, Pt/C, or Raney Ni | Not Specified | Not Specified | Not Specified | Not Specified |

Logical Relationship: Synthesis Pathway

Caption: Synthesis of this compound.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of alkenes. Due to the structure of the alcohol, two primary products can be expected: 2,6-dimethyl-2-heptene (B14727891) (the more substituted and generally major product according to Zaitsev's rule) and 2,6-dimethyl-1-heptene (B165590) (the less substituted, minor product). The reaction proceeds via a carbocation intermediate.

Experimental Protocol: Dehydration

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound.

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is cautiously added to the alcohol.

-

Reaction: The mixture is gently heated. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.

-

Work-up: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The final alkene products can be separated and purified by fractional distillation.

Quantitative Data: Dehydration Products

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,6-Dimethyl-2-heptene | C₉H₁₈ | 126.24 | Not Specified |

| 2,6-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | Not Specified |

Signaling Pathway: Dehydration Mechanism

Caption: Mechanism of acid-catalyzed dehydration.

Oxidation of this compound

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions. Common oxidizing agents such as chromic acid (formed from potassium dichromate and sulfuric acid) or potassium permanganate (B83412) do not readily oxidize tertiary alcohols because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed. Under harsh conditions, such as high temperatures and very strong oxidizing agents, oxidation may occur, but it typically leads to the cleavage of carbon-carbon bonds and the formation of a mixture of smaller carboxylic acids.

Experimental Protocol: Oxidation Test

-

Reagents: A solution of potassium dichromate in dilute sulfuric acid (Jones reagent).

-

Procedure: To a small amount of this compound in a test tube, a few drops of the Jones reagent are added. The mixture is gently warmed.

-

Observation: No color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) is expected, indicating the absence of a reaction.

Logical Relationship: Oxidation Resistance

Caption: Resistance of tertiary alcohols to oxidation.

Esterification of this compound

This compound can undergo esterification with carboxylic acids or their derivatives (such as acid anhydrides or acid chlorides) to form esters. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Experimental Protocol: Fischer-Speier Esterification with Acetic Acid

-

Reaction Setup: In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can also be employed to increase the yield.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is then washed with a saturated sodium bicarbonate solution to remove unreacted acetic acid and the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The resulting ester, 2,6-dimethyl-2-heptyl acetate, can be purified by distillation.

Quantitative Data: Esterification Product

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dimethyl-2-heptyl acetate | C₁₁H₂₂O₂ | 186.30 |

Experimental Workflow: Fischer Esterification

Caption: Workflow for Fischer esterification.

References

2,6-Dimethyl-2-heptanol: A Technical Guide to Commercial Availability, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-2-heptanol, a branched-chain alcohol with applications primarily in the fragrance and flavor industries and as a chemical intermediate. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis based on publicly available methods. While this guide is intended for a scientific audience, it is important to note that extensive searches of scientific literature and databases did not yield significant information on the biological activity or involvement of this compound in specific signaling pathways relevant to drug development.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers, catering to both research and industrial needs. The typical purity offered ranges from 98% to over 99%. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Grades/Purity | CAS Number | Notes |

| Thermo Scientific | 99% | 13254-34-7 | Formerly part of the Alfa Aesar portfolio. |

| Sigma-Aldrich (Merck) | AldrichCPR | 13254-34-7 | Sold "as-is" for early discovery research; buyer assumes responsibility for confirming identity and purity.[1] |

| Santa Cruz Biotechnology | Research Grade | 13254-34-7 | Intended for research use only. |

| Chem-Impex International | 98-100% (GC) | 13254-34-7 | Offers various pack sizes from grams to kilograms.[2] |

| ODOWELL | Fragrance Grade | 13254-34-7 | A manufacturer in China, also known as Dimetol. |

| Parchem | Specialty Chemical | 13254-34-7 | Supplier of "dimetol". |

| ACS International | Fragrance Grade | 13254-34-7 | Marketed as Dimethyl Heptanol for fragrance applications. |

| ChemicalBull | Industrial Grade | 13254-34-7 | Manufacturer and distributor in India. |

Physicochemical Properties

This compound is a colorless liquid with a characteristic floral odor. Its branched structure influences its physical properties, such as solubility and boiling point. A compilation of its key physicochemical data is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13254-34-7 | Multiple Sources |

| Molecular Formula | C₉H₂₀O | PubChem[3] |

| Molecular Weight | 144.25 g/mol | PubChem[3] |

| Appearance | Colorless liquid | ECHEMI[4] |

| Odor | Floral, reminiscent of freesia | ECHEMI[4], The Fragrance Conservatory[5] |

| Density | ~0.814 - 0.822 g/cm³ at 20°C | Chem-Impex[2], Polic Chemical[6] |

| Boiling Point | 173 - 181 °C | ECHEMI[4], Thermo Scientific[7] |

| Melting Point | -10 °C | ECHEMI[4] |

| Flash Point | 63 °C (145.4 °F) | Thermo Scientific[7], ECHEMI[4] |

| Refractive Index | ~1.425 - 1.427 at 20°C | ECHEMI[4], Thermo Scientific[7] |

| Solubility | Slightly soluble in water | ECHEMI[4] |

| Purity (Typical) | 98-100% (by GC) | Chem-Impex[2] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is a two-step process involving a Grignard reaction followed by hydrogenation.[4][8] The following protocol is a detailed representation of this synthetic route.

Experimental Protocol: Synthesis via Grignard Reaction and Hydrogenation

Step 1: Grignard Reaction - Synthesis of 2,6-Dimethyl-5-hepten-2-ol

This step involves the reaction of 6-methyl-5-hepten-2-one (B42903) with a methyl magnesium halide (Grignard reagent).

-

Materials:

-

6-methyl-5-hepten-2-one

-

Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., THF, diethyl ether)

-

Anhydrous ether (THF or diethyl ether)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

Charge the flask with the methylmagnesium halide solution under an inert atmosphere.

-

Dissolve 6-methyl-5-hepten-2-one in anhydrous ether in the dropping funnel.

-

Add the solution of 6-methyl-5-hepten-2-one dropwise to the Grignard reagent with stirring. Maintain the reaction temperature between 20-40°C, using an ice bath for cooling if necessary.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-Dimethyl-5-hepten-2-ol.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Hydrogenation - Synthesis of this compound

This step involves the reduction of the double bond in 2,6-Dimethyl-5-hepten-2-ol.

-

Materials:

-

2,6-Dimethyl-5-hepten-2-ol (from Step 1)

-

Palladium on carbon (5% or 10% Pd/C) or another suitable hydrogenation catalyst (e.g., Raney nickel)

-

Ethanol (B145695) or another suitable solvent

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

-

-

Procedure:

-

Dissolve the purified 2,6-Dimethyl-5-hepten-2-ol in ethanol in a suitable hydrogenation flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-